![molecular formula C22H15N3O3S B2861818 3-nitro-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide CAS No. 393837-75-7](/img/structure/B2861818.png)
3-nitro-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-nitro-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide” is a chemical compound with the linear formula C16H10N4O5S . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich . The compound is provided as-is, with no warranty of any kind .
Molecular Structure Analysis
The molecular structure of “3-nitro-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide” is characterized by a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Applications De Recherche Scientifique
Synthesis and Evaluation in Medical Research
3-Nitro-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide, along with similar compounds, has been explored extensively in the synthesis of novel derivatives for medical research. For instance, a study by Zejun Li et al. (2005) focused on synthesizing nitroimidazole-based thioflavin-T derivatives for tumor hypoxia markers. These compounds showed potential in accumulating in hypoxic tumor cells, suggesting applications in cancer diagnostics and therapy.
Antimicrobial and Antiproliferative Properties
The antimicrobial and antiproliferative activities of derivatives are a significant area of research. A study by H. Kumar et al. (2012) demonstrated that certain derivatives exhibited potent antibacterial and antifungal activities, along with antiproliferative effects against various cancer cell lines. This indicates potential uses in developing new antimicrobial and anticancer agents.
Pharmaceutical Significance
Derivatives of 3-nitro-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide have shown pharmaceutical importance, as seen in the work by Pushkal Samadhiya et al. (2012). These compounds, synthesized from nitroindazole, were evaluated for antibacterial, antifungal, antitubercular, and anti-inflammatory activities, highlighting their diverse therapeutic potential.
Application in Anti-Infective Drugs
The study of thiazolides, a class of anti-infective drugs, is closely related to compounds like 3-nitro-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide. Research by A. Hemphill et al. (2012) and M. Esposito et al. (2005) suggests that thiazolides, derived from these compounds, exhibit a broad spectrum of activity against various pathogens and have potential in treating a range of infections.
Synthesis and Anticancer Evaluation
Benzothiazole derivatives synthesized from similar compounds have been evaluated for their potential as antitumor agents. For example, Masao Yoshida et al. (2005) designed derivatives that showed significant inhibitory effects on tumor growth, underlining their potential role in cancer treatment.
Chemical Synthesis and Structure Studies
The chemical synthesis and structural analysis of derivatives are also crucial aspects of research. The work by A. Saeed et al. (2008) on the crystal structure of related compounds provides insights into their molecular configuration, which is vital for understanding their biological activities and applications.
Propriétés
IUPAC Name |
3-nitro-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N3O3S/c26-21(17-7-4-8-19(13-17)25(27)28)23-18-11-9-15(10-12-18)20-14-29-22(24-20)16-5-2-1-3-6-16/h1-14H,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBFBVPIJEIHMAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)C3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-nitro-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

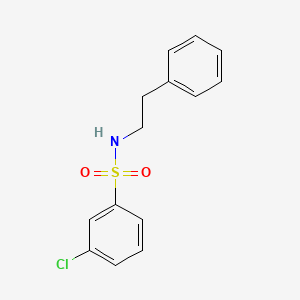
![N'-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide](/img/structure/B2861736.png)
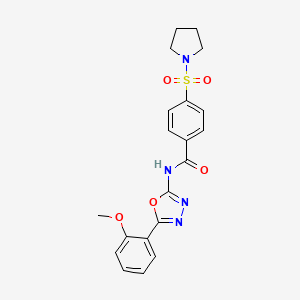
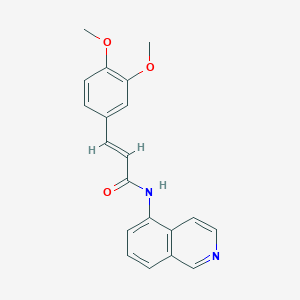
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide](/img/structure/B2861739.png)
![N-(3-methoxypropyl)-6-methyl-4-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2861741.png)
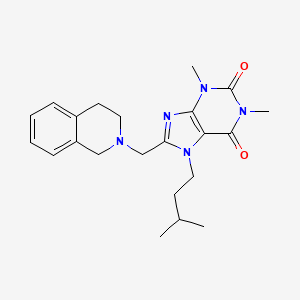
![3-(3-hydroxypropyl)-9-(2-methoxy-5-methylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2861746.png)
![(E)-3-(4-hydroxy-3-methoxybenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one](/img/structure/B2861748.png)
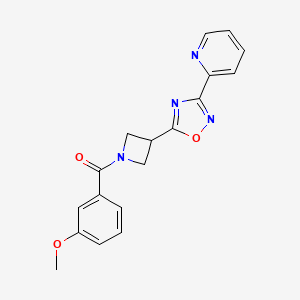
![2-amino-N-[2-(2,5-dimethoxyphenyl)ethyl]acetamide hydrochloride](/img/structure/B2861752.png)
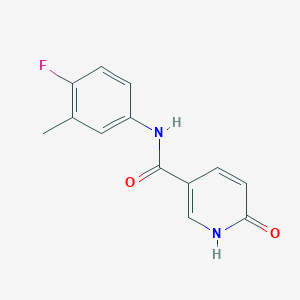
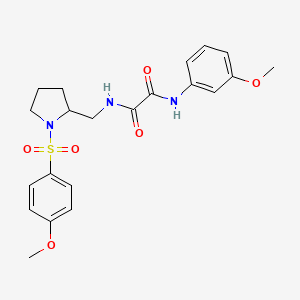
![1-(4-Fluorophenyl)-3-({4-[(4-{[3-(4-fluorophenyl)-3-oxopropyl]sulfanyl}phenyl)sulfanyl]phenyl}sulfanyl)-1-propanone](/img/structure/B2861757.png)